1-Bromo-3-(propan-2-yloxy)cyclobutane
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Overview
Description
1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated cyclobutane derivative, where a bromine atom is attached to the first carbon of the cyclobutane ring, and a propan-2-yloxy group is attached to the third carbon. This compound is of interest in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives and subsequent etherification reactions. One common method involves the following steps:
Bromination: Cyclobutane is brominated using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocyclobutane.
Etherification: The 1-bromocyclobutane is then reacted with isopropanol in the presence of a base such as potassium carbonate (K₂CO₃) to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)cyclobutane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound and an ether. The bromine atom can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can undergo oxidation or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: A brominated compound with a phenyl group instead of a propan-2-yloxy group.
1-Bromo-2-isopropoxybenzene: A brominated compound with an isopropoxy group attached to a benzene ring.
Comparison: 1-Bromo-3-(propan-2-yloxy)cyclobutane is unique due to its cyclobutane ring structure and the presence of both a bromine atom and a propan-2-yloxy group. This combination of functional groups allows for diverse reactivity and applications in organic synthesis and research. In contrast, similar compounds like 1-Bromo-3-phenylpropane and 1-Bromo-2-isopropoxybenzene have different structural features and reactivity profiles, making them suitable for different applications.
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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